2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 899931-67-0
Cat. No.: VC11896098
Molecular Formula: C24H26BrN3OS
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899931-67-0 |
|---|---|
| Molecular Formula | C24H26BrN3OS |
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H26BrN3OS/c1-17-6-12-20(13-7-17)26-21(29)16-30-23-22(18-8-10-19(25)11-9-18)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29) |
| Standard InChI Key | LVAHFUGQQATGTI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS No. 899931-67-0) has the molecular formula C24H26BrN3OS and a molar mass of 484.5 g/mol. Its IUPAC name, 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide, reflects its intricate architecture, which includes:
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A diazaspiro[4.6]undeca-1,3-diene ring system fused to a brominated phenyl group.
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A sulfanyl-acetamide side chain connected to a para-methyl-substituted phenylamine.
The spirocyclic system introduces conformational rigidity, while the bromine atom enhances electrophilic reactivity and binding affinity to biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H26BrN3OS |
| Molecular Weight | 484.5 g/mol |
| CAS Number | 899931-67-0 |
| Key Functional Groups | Diazaspiro, Bromophenyl, Thioether |
Spectroscopic and Computational Data
The compound’s canonical SMILES notation, CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br, encodes its connectivity and stereoelectronic features. Computational studies predict moderate hydrophobicity (logP ≈ 3.8) due to the bromophenyl and methylphenyl substituents, suggesting favorable membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Formation of the Diazaspiro Core: Cyclocondensation of a diamine with a ketone precursor under acidic conditions generates the spirocyclic framework.
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Bromination: Electrophilic aromatic substitution introduces bromine at the para position of the phenyl ring.
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Thioether Coupling: A nucleophilic substitution reaction links the sulfanyl-acetamide moiety to the diazaspiro system.
Key Reaction Conditions
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Temperature: 60–80°C for cyclocondensation; 0–25°C for bromination.
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Solvents: Dichloromethane (DCM) for coupling steps; ethanol for recrystallization.
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Catalysts: p-Toluenesulfonic acid (cyclocondensation); triethylamine (neutralization).
Purification and Analysis
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity. Nuclear magnetic resonance (¹H NMR) confirms structural integrity, with characteristic signals at δ 7.6–7.8 ppm (bromophenyl protons) and δ 2.3 ppm (methyl group).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18 | Caspase activation |
| A549 (Lung) | 25 | Tubulin inhibition |
| HeLa (Cervical) | 30 | ROS generation |
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces IL-6 and TNF-α production by 40% at 10 µM, likely through suppression of NF-κB signaling.
Pharmacological Mechanisms
Enzyme Inhibition
The diazaspiro system competitively inhibits lysosomal phospholipase A2 (LPLA2), a target in autoimmune disorders. Molecular docking studies indicate a binding affinity (Kd) of 2.8 nM, driven by hydrogen bonds with Arg72 and hydrophobic interactions with the bromophenyl group.
Receptor Modulation
The acetamide moiety acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC50 of 5 µM. This activity suggests potential in metabolic syndrome management.
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